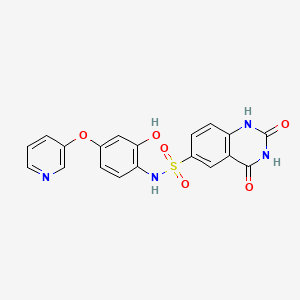
(E)-3-(4-formyl-2-methoxyphenoxy)-3-(3-nitrophenyl)prop-2-enenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(4-formyl-2-methoxyphenoxy)-3-(3-nitrophenyl)prop-2-enenitrile, also known as FMN-1, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FMN-1 belongs to the class of propenonitrile compounds, which have been found to exhibit various biological activities, including anticancer, antifungal, and antibacterial properties.
作用机制
The mechanism of action of (E)-3-(4-formyl-2-methoxyphenoxy)-3-(3-nitrophenyl)prop-2-enenitrile is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/AKT/mTOR pathway, which is known to play a critical role in cancer cell survival and proliferation. (E)-3-(4-formyl-2-methoxyphenoxy)-3-(3-nitrophenyl)prop-2-enenitrile has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
(E)-3-(4-formyl-2-methoxyphenoxy)-3-(3-nitrophenyl)prop-2-enenitrile has been found to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of various signaling pathways. (E)-3-(4-formyl-2-methoxyphenoxy)-3-(3-nitrophenyl)prop-2-enenitrile has also been shown to inhibit the migration and invasion of cancer cells, which are critical processes in cancer metastasis.
实验室实验的优点和局限性
One of the advantages of using (E)-3-(4-formyl-2-methoxyphenoxy)-3-(3-nitrophenyl)prop-2-enenitrile in lab experiments is its potent anticancer activity against various cancer cell lines. (E)-3-(4-formyl-2-methoxyphenoxy)-3-(3-nitrophenyl)prop-2-enenitrile also exhibits good solubility in water, which makes it easy to use in cell culture experiments. However, (E)-3-(4-formyl-2-methoxyphenoxy)-3-(3-nitrophenyl)prop-2-enenitrile has a relatively low yield in its synthesis method, which can limit its availability for use in large-scale experiments.
未来方向
There are several future directions for the research and development of (E)-3-(4-formyl-2-methoxyphenoxy)-3-(3-nitrophenyl)prop-2-enenitrile. One potential direction is the optimization of its synthesis method to improve its yield and scalability. Another direction is the investigation of its potential therapeutic applications in other diseases, such as diabetes and inflammation. Further studies are also needed to elucidate the mechanism of action of (E)-3-(4-formyl-2-methoxyphenoxy)-3-(3-nitrophenyl)prop-2-enenitrile and its potential interactions with other drugs. In conclusion, (E)-3-(4-formyl-2-methoxyphenoxy)-3-(3-nitrophenyl)prop-2-enenitrile is a promising compound that has the potential to be developed into a novel therapeutic agent for the treatment of various diseases.
合成方法
The synthesis of (E)-3-(4-formyl-2-methoxyphenoxy)-3-(3-nitrophenyl)prop-2-enenitrile involves a multi-step process, which includes the condensation of 4-formyl-2-methoxyphenol and 3-nitrobenzaldehyde in the presence of a base to form the intermediate product. The intermediate product is then subjected to a Knoevenagel reaction with malononitrile to yield (E)-3-(4-formyl-2-methoxyphenoxy)-3-(3-nitrophenyl)prop-2-enenitrile. The overall yield of this synthesis method is around 50%.
科学研究应用
(E)-3-(4-formyl-2-methoxyphenoxy)-3-(3-nitrophenyl)prop-2-enenitrile has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. In cancer research, (E)-3-(4-formyl-2-methoxyphenoxy)-3-(3-nitrophenyl)prop-2-enenitrile has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, prostate, and lung cancer. (E)-3-(4-formyl-2-methoxyphenoxy)-3-(3-nitrophenyl)prop-2-enenitrile has also been shown to inhibit tumor growth in animal models of breast and prostate cancer.
属性
IUPAC Name |
(E)-3-(4-formyl-2-methoxyphenoxy)-3-(3-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O5/c1-23-17-9-12(11-20)5-6-16(17)24-15(7-8-18)13-3-2-4-14(10-13)19(21)22/h2-7,9-11H,1H3/b15-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBKRMLKYCXUNFK-VIZOYTHASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OC(=CC#N)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C=O)O/C(=C/C#N)/C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-formyl-2-methoxyphenoxy)-3-(3-nitrophenyl)prop-2-enenitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

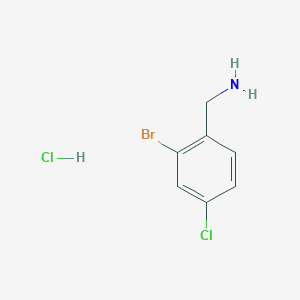
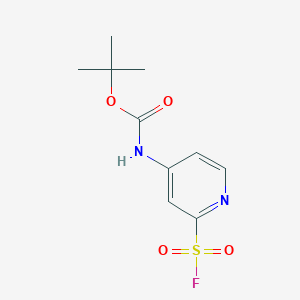
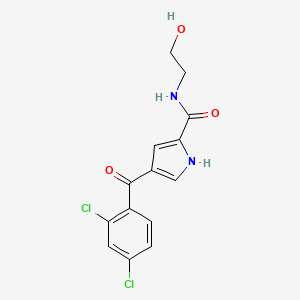
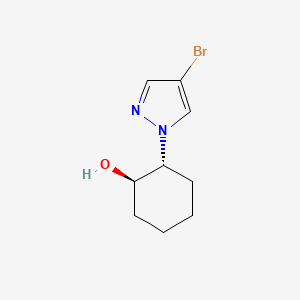
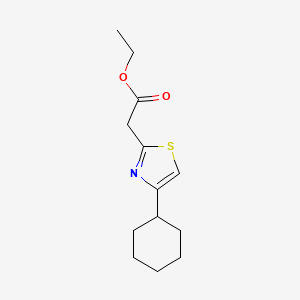

![2-[(E)-2-(3-chlorophenyl)ethenyl]-4-(4-heptylphenyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2820860.png)

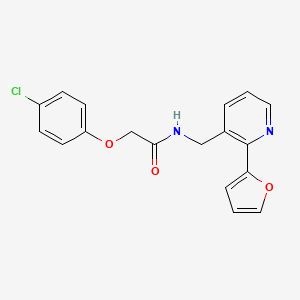

![5-(4-(2-methoxyphenyl)piperazin-1-yl)-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2820864.png)
![2-fluoro-N-[3-(propan-2-ylsulfanyl)-1H-1,2,4-triazol-5-yl]pyridine-4-carboxamide](/img/structure/B2820865.png)
![2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2820867.png)
